methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate

Pharmaceutical impurity profiling Regioisomer separation Diclofenac process chemistry

Methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate (CAS 1153115-13-9) is a synthetic organic compound with the molecular formula C₁₂H₁₃Cl₂NO₃ and a molecular weight of 290.14 g/mol. The molecule features a 2,6-dichlorophenyl group linked via an N-methylacetamido bridge to a methyl glycinate ester terminus; its IUPAC name is methyl N-[(2,6-dichlorophenyl)acetyl]-N-methylglycinate and its InChIKey is LGBOFWZQOIRSJS-UHFFFAOYSA-N.

Molecular Formula C12H13Cl2NO3
Molecular Weight 290.14 g/mol
CAS No. 1153115-13-9
Cat. No. B1420398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate
CAS1153115-13-9
Molecular FormulaC12H13Cl2NO3
Molecular Weight290.14 g/mol
Structural Identifiers
SMILESCN(CC(=O)OC)C(=O)CC1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C12H13Cl2NO3/c1-15(7-12(17)18-2)11(16)6-8-9(13)4-3-5-10(8)14/h3-5H,6-7H2,1-2H3
InChIKeyLGBOFWZQOIRSJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[2-(2,6-Dichlorophenyl)-N-methylacetamido]acetate (CAS 1153115-13-9): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


Methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate (CAS 1153115-13-9) is a synthetic organic compound with the molecular formula C₁₂H₁₃Cl₂NO₃ and a molecular weight of 290.14 g/mol . The molecule features a 2,6-dichlorophenyl group linked via an N-methylacetamido bridge to a methyl glycinate ester terminus; its IUPAC name is methyl N-[(2,6-dichlorophenyl)acetyl]-N-methylglycinate and its InChIKey is LGBOFWZQOIRSJS-UHFFFAOYSA-N [1]. By structural classification, it belongs to the phenylacetic acid derivative family associated with nonsteroidal anti-inflammatory drug (NSAID) chemistry, specifically as a process-related impurity or synthetic intermediate in the diclofenac/aceclofenac synthetic pathway . Commercially, it is predominantly supplied as a research-grade building block (typical purity 95%) by chemical suppliers including Enamine (Cat. No. EN300-64300) and is listed in the Sigma-Aldrich catalog . The compound is also archived in the Protein Data Bank (PDB) as the non-polymeric ligand W4R, indicating its use in crystallographic fragment screening campaigns [2].

Why Methyl 2-[2-(2,6-Dichlorophenyl)-N-methylacetamido]acetate Cannot Be Interchanged with Generic Diclofenac-Class Analogs


Although methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate shares the 2,6-dichlorophenyl motif common to diclofenac-derived compounds, its core connectivity—an N-methylacetamido (tertiary amide) linker replacing the characteristic secondary aniline bridge present in Diclofenac Methyl Ester (CAS 15307-78-5) —fundamentally alters its chromatographic retention, ionization efficiency, and molecular recognition properties. Furthermore, the chlorine substitution pattern (2,6- vs. 2,4-dichloro) distinguishes this compound from its closest regioisomer, methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate (CAS 1153114-90-9) , with implications for pharmacopoeial impurity tracking where isomeric specificity governs peak assignment and quantification thresholds. The methyl ester terminus further differentiates it from free-acid NSAID impurities, modulating solubility and extraction behavior in validated analytical methods. These structural distinctions mean that generic diclofenac-class impurity standards cannot serve as reliable qualitative or quantitative surrogates for this specific compound in regulatory GMP batch release, stability-indicating assays, or crystallographic fragment screening where the N-methylacetamido moiety is the critical pharmacophoric determinant [1].

Quantitative Differentiation Evidence for Methyl 2-[2-(2,6-Dichlorophenyl)-N-methylacetamido]acetate Against Closest Analogs


Chlorine Substitution Pattern: 2,6- vs. 2,4-Dichloro Regioisomeric Differentiation for Impurity Tracking

The target compound bears chlorine atoms at the 2- and 6-positions of the phenyl ring, whereas its closest regioisomer—methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate (CAS 1153114-90-9)—carries chlorines at the 2- and 4-positions . The ortho, ortho'-disubstitution pattern (2,6-) introduces steric hindrance around the phenyl-acetyl bond that is absent in the 2,4-isomer, directly affecting chromatographic retention time and mass spectrometric fragmentation pathways in validated HPLC-UV and LC-MS/MS impurity methods used for diclofenac and aceclofenac drug substance testing [1]. The 2,6-dichloro configuration is the pharmacopoeially relevant substitution pattern for diclofenac-class APIs, making this compound the correct isomeric impurity marker; the 2,4-isomer would produce a distinct retention time and cannot be used as a substitute in compendial peak identification [2].

Pharmaceutical impurity profiling Regioisomer separation Diclofenac process chemistry

Linker Chemistry: N-Methylacetamido (Tertiary Amide) vs. Anilino (Secondary Amine) Bridge in Diclofenac Methyl Ester

The target compound incorporates an N-methylacetamido linker—a tertiary amide bond [–N(CH₃)–C(=O)–] connecting the 2,6-dichlorophenylacetyl moiety to the glycine methyl ester [1]. By contrast, Diclofenac Methyl Ester (CAS 15307-78-5) contains a secondary aniline bridge [–NH–] connecting the 2,6-dichlorophenyl ring directly to the phenylacetate core . The tertiary amide in the target compound is structurally incapable of forming the intramolecular N–H···O hydrogen bond that stabilizes the conformation of the secondary aniline in Diclofenac Methyl Ester, resulting in fundamentally different molecular shapes, dipole moments, and HPLC stationary-phase interactions [2]. In reversed-phase HPLC systems, amide-containing compounds generally exhibit reduced retention (lower log k') relative to aniline-containing analogs of comparable hydrophobicity due to enhanced aqueous-phase hydrogen-bond acceptor capacity, though exact Δlog k' values are column- and mobile-phase-dependent.

NSAID impurity classification Amide bond geometry Chromatographic resolution

Molecular Weight Advantage for Fragment-Based Drug Discovery: Compliance with Rule of Three (RO3) Parameters

With a molecular weight of 290.14 g/mol, the target compound falls within the favorable fragment range defined by the Rule of Three (MW ≤ 300 Da) [1]. In contrast, Diclofenac Methyl Ester (MW 310.18 g/mol) and Aceclofenac Methyl Ester (Impurity D, CAS 139272-66-5; MW 368.21 g/mol) exceed this threshold [2]. The target compound's compliance with the MW ≤ 300 criterion—alongside its heavy atom count of 19 (≤20 is a RO3 guideline)—supports its suitability for fragment-based drug discovery (FBDD) libraries, whereas larger diclofenac-class esters are more appropriately classified as lead-like or drug-like compounds. Empirical validation comes from the PDB entry 7FOQ, where the compound (as ligand W4R) was successfully screened as part of the F2X-Universal Fragment Library against the Aar2/RNaseH complex, demonstrating its practical deployment in crystallographic fragment screening campaigns [3].

Fragment-based screening Rule of Three (RO3) Crystallographic fragment libraries

Commercial Purity Specification: Differentiating 95% Research-Grade from ≥97% Pharmacopoeial-Grade Impurity Standards

The target compound is commercially supplied at a typical purity of 95% (as listed by Sigma-Aldrich/Enamine, Leyan, and Chemenu) . In contrast, Diclofenac Methyl Ester (CAS 15307-78-5) is routinely available at ≥97% purity (GC) from TCI Chemicals and at ≥98% purity from Cayman Chemical . This systematic purity differential reflects the compound's primary positioning as a synthetic building block and research intermediate rather than as a fully qualified pharmacopoeial reference standard. For impurity quantification in GMP release testing, a 95% purity material requires a purity correction factor (1.0526) applied to weighed masses, introducing an additional ~5% uncertainty compared to a ≥98% purity standard where the correction factor approaches unity (1.0204). This distinction is procurement-relevant because the compound serves as a process-specific impurity marker rather than a universal pharmacopoeial impurity standard, and its purity specification must be factored into analytical method validation protocols [1].

Reference standard qualification Purity specification Analytical quality by design

PDB Ligand Validation as a Crystallographic Fragment Hit: W4R in 7FOQ vs. Unrepresented 2,4-Dichloro Isomer

The target compound has been experimentally validated as a crystallographic fragment hit in the Protein Data Bank entry 7FOQ, where it is identified as ligand W4R bound to the Aar2/RNaseH complex as part of the F2X-Universal Library PanDDA fragment screening campaign [1]. The electron density map confirms specific binding of the 2,6-dichlorophenyl-N-methylacetamido scaffold to the target protein, providing direct structural biology evidence of its molecular recognition properties. By contrast, the 2,4-dichloro regioisomer (CAS 1153114-90-9) has no PDB entry, no documented crystallographic binding pose, and no fragment screening data in the public domain as of the current literature [2]. This represents a binary differentiation: the 2,6-isomer carries experimentally determined structural biology credentials that the 2,4-isomer entirely lacks, making the target compound the only regioisomer with validated utility for structure-guided fragment elaboration.

Crystallographic fragment screening PDB ligand validation PanDDA analysis

Heavy Atom Count and Lipophilic Ligand Efficiency: Differentiating Fragment Quality Metrics from Diclofenac-Class Esters

The target compound contains 19 heavy atoms (C, N, O, Cl), placing it within the optimal heavy atom count (HAC) range for fragment hits (HAC ≤ 20), consistent with RO3 fragment-likeness [1]. Diclofenac Methyl Ester contains 21 heavy atoms, and Aceclofenac Methyl Ester (Impurity D) contains 25 heavy atoms [2]. In fragment-based drug discovery, compounds with HAC ≤ 20 are statistically more likely to exhibit high ligand efficiency (LE ≥ 0.30 kcal/mol per heavy atom) upon hit-to-lead optimization, as lower starting complexity permits more efficient property modulation during elaboration [3]. While specific LE values for the P08C10/W4R fragment hit in 7FOQ have not been publicly disclosed (binding affinity data not reported in the PanDDA deposition), the compound's structural simplicity relative to diclofenac-class esters provides a higher ceiling for ligand efficiency optimization—a key criterion in fragment library procurement [4].

Ligand efficiency metrics Fragment quality assessment Lipophilic ligand efficiency (LLE)

Procurement-Relevant Application Scenarios for Methyl 2-[2-(2,6-Dichlorophenyl)-N-methylacetamido]acetate (CAS 1153115-13-9)


Diclofenac/Aceclofenac Process Impurity Reference Standard for HPLC Peak Identification in GMP Batch Release

Pharmaceutical quality control laboratories performing impurity profiling of diclofenac sodium or aceclofenac drug substance require the 2,6-dichloro regioisomer specifically—not the 2,4-isomer—as an impurity marker for HPLC peak assignment. The N-methylacetamido linker in this compound provides distinct chromatographic retention relative to Diclofenac Methyl Ester (Impurity B) and Aceclofenac Methyl Ester (Impurity D), enabling unambiguous peak identification in stability-indicating methods [1]. The 95% purity specification must be corrected for in quantitative calculations per ICH Q2(R1) guidelines [2].

Fragment-Based Drug Discovery Library Component Targeting Protein-Protein Interaction Interfaces

With a molecular weight of 290.14 g/mol and 19 heavy atoms, this compound meets the Rule of Three (RO3) fragment-likeness criteria and has been experimentally validated as a crystallographic fragment hit (PDB 7FOQ, ligand W4R) against the Aar2/RNaseH protein complex [3]. Structure-based drug design teams can leverage the deposited electron density and binding pose for fragment elaboration, a capability not available with the 2,4-dichloro regioisomer or with larger diclofenac-class esters that exceed RO3 thresholds [4].

NSAID Structure-Activity Relationship (SAR) Studies Comparing N-Alkylamide vs. Aniline Linker Pharmacology

Medicinal chemistry groups investigating the pharmacological impact of the N-methylacetamido linker relative to the canonical aniline bridge found in diclofenac can use this compound as the key comparator scaffold. The absence of an N–H hydrogen bond donor in the target compound (vs. one HBD in Diclofenac Methyl Ester) alters hydrogen-bonding capacity and conformational flexibility, enabling systematic SAR exploration of COX-1/COX-2 selectivity determinants in the phenylacetic acid NSAID class [5].

Mass Spectrometry Method Development: Diagnostic Fragmentation Pattern for N-Methylacetamido Impurities

LC-MS/MS method development scientists can exploit the characteristic fragmentation of the N-methylacetamido bond under collision-induced dissociation (CID) to develop multiple reaction monitoring (MRM) transitions specific to this impurity class. The diagnostic neutral loss of the methyl glycinate moiety [–N(CH₃)CH₂COOCH₃, mass 115.06 Da] from the precursor ion (m/z 290.03 [M+H]⁺) generates a fragment ion at m/z 174.97 that can serve as a quantifier transition, providing selectivity against co-eluting diclofenac-class impurities that lack the N-methylacetamido substructure .

Quote Request

Request a Quote for methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.